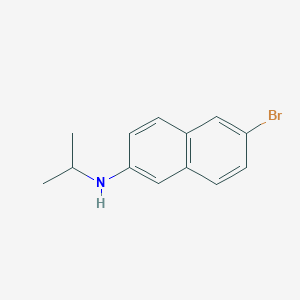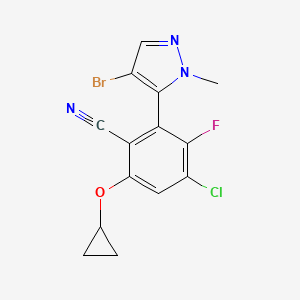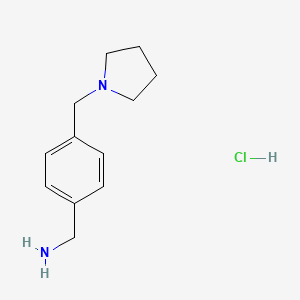![molecular formula C9H10BrN3 B12082206 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12082206.png)
7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by a benzene ring fused to a triazole ring, with a bromine atom at the 7th position and a propyl group at the 1st position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromo-1H-benzo[d][1,2,3]triazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor and its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions and other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved.
Vergleich Mit ähnlichen Verbindungen
1H-benzo[d][1,2,3]triazole: Lacks the bromine and propyl substituents, making it less reactive in certain chemical reactions.
7-Chloro-1-propyl-1H-benzo[d][1,2,3]triazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-Propyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine atom, affecting its chemical and biological properties.
Uniqueness: 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the bromine atom and the propyl group, which confer specific chemical reactivity and biological activity. The bromine atom enhances its ability to participate in substitution reactions, while the propyl group influences its solubility and interaction with biological targets.
Eigenschaften
Molekularformel |
C9H10BrN3 |
|---|---|
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
7-bromo-1-propylbenzotriazole |
InChI |
InChI=1S/C9H10BrN3/c1-2-6-13-9-7(10)4-3-5-8(9)11-12-13/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
XKJXLXPWFFXHQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=C(C=CC=C2Br)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-](/img/structure/B12082165.png)

![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)

![2-[2-(4-Chlorophenoxy)ethoxy]acetic acid](/img/structure/B12082172.png)



